molecular formula C12H16N2O B6618130 5-(Aminomethyl)-3,3,7-trimethylindolin-2-one CAS No. 1310237-17-2

5-(Aminomethyl)-3,3,7-trimethylindolin-2-one

Cat. No.: B6618130
CAS No.: 1310237-17-2
M. Wt: 204.27 g/mol
InChI Key: UFAAAERZVKADMM-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3,3,7-trimethylindolin-2-one is a substituted indolin-2-one derivative characterized by:

  • Core structure: A bicyclic indolin-2-one scaffold with a lactam ring (2-oxindole).
  • Substituents: 3,3,7-Trimethyl groups: Methyl groups at positions 3 (two) and 7 of the indole ring, enhancing steric bulk and lipophilicity.

This compound belongs to a class of bioactive indole derivatives, often explored for pharmaceutical applications due to their structural similarity to natural alkaloids and kinase inhibitors .

Properties

IUPAC Name

5-(aminomethyl)-3,3,7-trimethyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-7-4-8(6-13)5-9-10(7)14-11(15)12(9,2)3/h4-5H,6,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAAAERZVKADMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C2(C)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3,3,7-trimethylindolin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reductive cyclization of o-phenylenediamines with carbon dioxide in the presence of triethoxysilane has been reported to yield various functionalized indoles . Additionally, the use of transition-metal catalysts, such as praseodymium, has been shown to facilitate the dehydrogenative aromatization of saturated N-heterocycles to produce indole derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yields and purity. The use of eco-friendly reagents and adherence to green chemistry principles are often emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3,3,7-trimethylindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium, praseodymium) . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .

Comparison with Similar Compounds

Structural Analogues

Compound Name Substituents Key Features Biological Activity/Applications Reference
5-(Aminomethyl)-3,3,7-trimethylindolin-2-one 3,3,7-trimethyl, 5-aminomethyl Enhanced solubility via aminomethyl; steric hindrance from methyl groups Potential kinase inhibition (theoretical)
3,3-Dimethylindolin-2-one 3,3-dimethyl Simpler structure; lacks 5-substituent and 7-methyl Intermediate in synthetic chemistry
5-Chloro-3-(thiophen-2-ylmethylene)indolin-2-one 5-chloro, 3-thiophenylmethylene Electrophilic chloro group; conjugated thiophene for π-stacking Antimicrobial/antitumor candidate
3-Hydroxy-3-(nitromethyl)indolin-2-one 3-hydroxy, 3-nitromethyl Nitro group for redox activity; hydroxyl for hydrogen bonding Anticancer screening
5-(3-Fluorophenyl)sulfonylindolin-2-one 5-sulfonyl, 3-fluorophenyl Sulfonyl group enhances protein binding; fluorophenyl improves bioavailability Antitumor agent (tested in vitro)

Physicochemical Properties

Property This compound 3,3-Dimethylindolin-2-one 5-Chloro-3-(thiophenylmethylene)indolin-2-one
Molecular Weight (g/mol) ~250 (estimated) 161.2 269.7
Water Solubility Moderate (due to aminomethyl) Low Very low (hydrophobic thiophene)
LogP ~2.1 (predicted) 1.8 3.5
Melting Point Not reported (analog 19501-89-4: ~180°C) 150–152°C 215–217°C (similar structures)

Structural Insights

  • Crystallography : Analogous compounds (e.g., ethyl 3-(2-ethoxy-2-oxoethyl)-5-methylindolin-2-one) adopt planar indole cores with substituents influencing packing motifs .

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